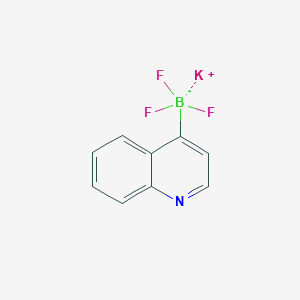
Potassium trifluoro(quinolin-4-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(quinolin-4-yl)borate is a compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability in moisture and air, making them valuable in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(quinolin-4-yl)borate typically involves the reaction of quinoline derivatives with potassium trifluoroborate. One common method is the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates. This reaction is carried out in the presence of a base such as n-butyllithium (n-BuLi) and trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(quinolin-4-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into different hydrogenated forms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: n-Butyllithium, potassium t-butoxide, and lithium diisopropylamide.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
Potassium trifluoro(quinolin-4-yl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(quinolin-4-yl)borate involves its ability to participate in cross-coupling reactions. The compound acts as a boron source, facilitating the formation of carbon-carbon bonds through transmetalation processes. This mechanism is crucial in the Suzuki-Miyaura coupling, where the compound reacts with palladium catalysts to form the desired products .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(quinolin-6-yl)borate: Similar in structure but with the trifluoroborate group at the 6-position of the quinoline ring.
Potassium trifluoro(quinolin-8-yl)borate: Another variant with the trifluoroborate group at the 8-position.
Uniqueness
Potassium trifluoro(quinolin-4-yl)borate is unique due to its specific positioning of the trifluoroborate group at the 4-position of the quinoline ring. This positioning can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H6BF3KN |
|---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
potassium;trifluoro(quinolin-4-yl)boranuide |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9;/h1-6H;/q-1;+1 |
InChI Key |
UPOZEBRBZYIYHI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=NC2=CC=CC=C12)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















